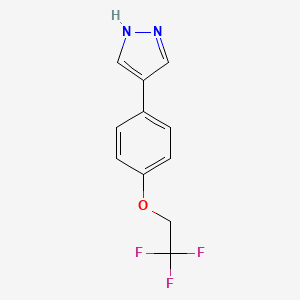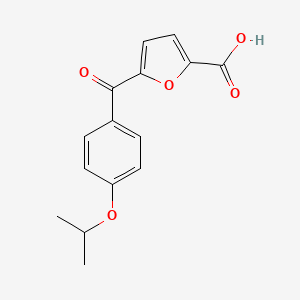
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethylating agents under specific reaction conditions . Industrial production methods may involve the use of scalable and efficient catalytic processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Difluoromethyl pyrazole derivatives: These compounds also contain the difluoromethyl group and have shown significant biological activities.
N-difluoromethyl amides: These compounds are used as building blocks for the synthesis of various functionalized amides and have unique chemical properties.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h5-6,10H,1-4H2 |
Clé InChI |
OJXBXQVYGLXMKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=O)N2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



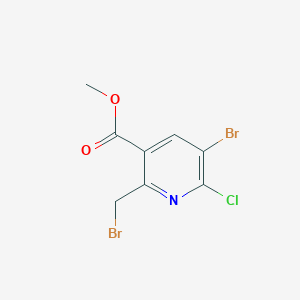

![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
![6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792131.png)




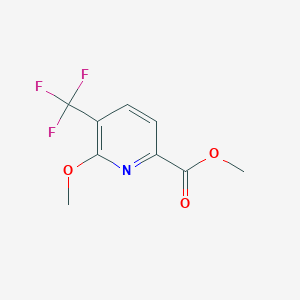
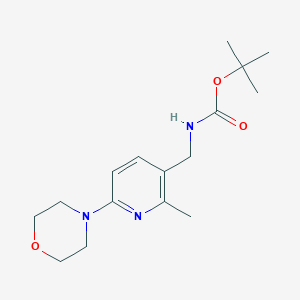
![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)
